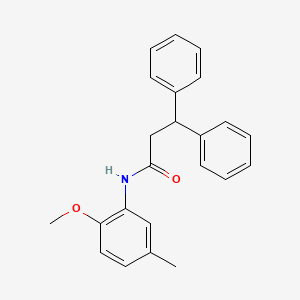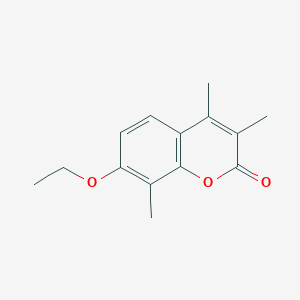![molecular formula C19H21ClN2O2 B5801580 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a role in the regulation of neuronal excitability. CPP-115 has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mechanism of Action
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 is a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 increases the levels of GABA in the brain, leading to a reduction in neuronal excitability. This mechanism of action has been shown to be effective in animal models of epilepsy and addiction.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability. This has been associated with a reduction in seizure activity in animal models of epilepsy and a reduction in drug-seeking behavior in animal models of addiction. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been shown to have anxiolytic effects in animal models of anxiety.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 is its potency as an inhibitor of GABA aminotransferase. This allows for lower doses to be used in animal studies, reducing the risk of side effects. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 is its poor solubility in water, which can make it difficult to administer in some animal models.
Future Directions
There are several potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115. One area of interest is its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Another area of interest is the development of more soluble derivatives of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115, which could improve its efficacy and ease of administration in animal models. Finally, further studies are needed to fully understand the long-term effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 on brain function and behavior.
Synthesis Methods
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the preparation of an intermediate, which is then reacted with a morpholine derivative to form N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability. This mechanism of action has been shown to be effective in animal models of epilepsy and addiction.
properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-14-16(7-8-18(17)22-10-12-24-13-11-22)21-19(23)9-6-15-4-2-1-3-5-15/h1-5,7-8,14H,6,9-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZDDMQEGWJHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-morpholin-4-yl-phenyl)-3-phenyl-propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5801500.png)

![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)



![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)
![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
